2-Amino-6-thienyl-purine
Description
Historical Context and Significance of Purine (B94841) Chemistry in Biological and Chemical Sciences
Purines represent a class of nitrogen-containing heterocyclic aromatic compounds composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring. wikipedia.orgresearchgate.net They are fundamental to all known forms of life. The history of purine chemistry is deeply intertwined with the foundational discoveries of biochemistry and molecular biology. In 1776, uric acid was the first purine derivative to be isolated. britannica.com This was followed by the discovery of xanthine (B1682287) in 1817. britannica.com A pivotal moment came in 1891 when adenine (B156593) and guanine (B1146940) were identified as core components of nucleic acids. britannica.com
The biological significance of purines is vast and profound. Adenine and guanine are the essential building blocks of the nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), forming the genetic blueprint of organisms. wikipedia.orgbritannica.com Beyond their role in genetics, purines are integral to cellular metabolism and signaling. nih.gov Adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) are the primary energy currencies of the cell, driving countless biochemical reactions. nih.gov Furthermore, purines are key components of essential cofactors like NAD, FAD, and coenzyme A. nih.govavcr.cz The metabolic processes of all living things are heavily dependent on purines and their derivatives. researchgate.netrsc.org
In the realm of chemical sciences, the synthesis of purine itself and its derivatives has been a long-standing challenge and a testament to the advancements in organic synthesis. numberanalytics.comslideshare.net The intricate structure of the purine scaffold has spurred the development of novel synthetic methodologies. numberanalytics.com The ability to modify the purine core at various positions has led to the creation of a vast library of purine analogs, many of which have become indispensable tools in chemical biology for probing and modulating biological processes at a molecular level. avcr.cz The study of purine derivatives has also led to the discovery of numerous biologically active compounds, including many clinically important antiviral and cytostatic drugs. avcr.cz
Overview of Hetaryl-substituted Purines in Medicinal and Synthetic Chemistry Research
Hetaryl-substituted purines are a class of purine derivatives where a heterocyclic aromatic ring (a hetaryl group) is attached to the purine core. This structural modification has proven to be a highly fruitful strategy in medicinal and synthetic chemistry research for developing compounds with a wide range of biological activities. avcr.czrsc.org
In medicinal chemistry, the introduction of a hetaryl substituent can significantly influence the pharmacological properties of the purine analog. This includes altering its binding affinity to target proteins, modifying its metabolic stability, and tuning its pharmacokinetic profile. Researchers have synthesized and evaluated extensive series of 6-hetarylpurine ribonucleosides that have demonstrated potent cytostatic (inhibiting cell growth) and anti-HCV (Hepatitis C virus) activity. avcr.cz The exploration of different hetaryl groups at various positions on the purine ring continues to be a key strategy in the quest for new therapeutic agents for cancer, viral infections, and other diseases. acs.orgacs.org
From a synthetic chemistry perspective, the construction of hetaryl-substituted purines has driven the development and application of advanced cross-coupling reactions. avcr.cz Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, have become powerful tools for efficiently creating carbon-carbon bonds between the purine core and various hetaryl systems. avcr.cznih.gov These methods offer a versatile and modular approach to synthesizing large libraries of hetaryl-substituted purines for biological screening. avcr.cz The ongoing refinement of these synthetic protocols, including the use of different catalysts and reaction conditions, is a continuous area of research aimed at improving yields, regioselectivity, and substrate scope. numberanalytics.com
Specific Research Trajectories and Interdisciplinary Focus on 2-Amino-6-thienyl-purine
The specific compound, this compound, has garnered attention within the broader field of hetaryl-substituted purines due to its unique combination of structural features and resulting biological properties. The presence of the 2-amino group, characteristic of guanine, and the 6-thienyl substituent creates a molecule with distinct potential for interacting with biological targets.
One notable area of research involving a derivative of this compound, this compound deoxyribonucleoside, has been in the development of fluorescent probes to study DNA repair mechanisms. nih.govacs.org Specifically, it has been investigated as a potential substrate for enzymes like MUTYH, a DNA glycosylase involved in repairing oxidative DNA damage. nih.govacs.orgresearchgate.net In these studies, the 2-amino group was found to significantly suppress the activity of the enzyme, a finding consistent with MUTYH's ability to discriminate between adenine and guanine (which possesses a 2-amino group). nih.govacs.org While this particular characteristic limited its utility as a fluorescent probe for MUTYH activity, it provided valuable insights into the enzyme's substrate specificity. researchgate.net
The photophysical properties of this compound derivatives are also of interest. The deoxyribonucleoside of this compound has been reported to emit light at 434 nm with moderate brightness. nih.govacs.orgresearchgate.net This fluorescence can be harnessed in various biochemical assays and imaging applications.
The synthesis of this compound and its derivatives typically involves multi-step processes, often utilizing cross-coupling strategies to introduce the thienyl group onto a pre-existing purine scaffold. The interdisciplinary nature of this research is evident, combining organic synthesis to create the molecule, with biochemistry and molecular biology to investigate its interactions with enzymes and its potential applications as a biological probe. avcr.cznih.gov
Table 1: Research Findings on this compound and Related Derivatives
| Compound/Derivative | Research Focus | Key Findings |
|---|---|---|
| This compound deoxyribonucleoside | Fluorescent probe for MUTYH DNA glycosylase | The 2-amino group significantly suppresses MUTYH activity. nih.govacs.org |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Adenine |
| Adenosine triphosphate (ATP) |
| Coenzyme A |
| Deoxyribonucleic acid (DNA) |
| FAD (Flavin adenine dinucleotide) |
| Guanine |
| Guanosine triphosphate (GTP) |
| NAD (Nicotinamide adenine dinucleotide) |
| Ribonucleic acid (RNA) |
| Uric acid |
| Xanthine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-thiophen-2-yl-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c10-9-13-6(5-2-1-3-15-5)7-8(14-9)12-4-11-7/h1-4H,(H3,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHLWIPINNRBSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C3C(=NC(=N2)N)N=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591091 | |
| Record name | 6-(Thiophen-2-yl)-7H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156489-35-9 | |
| Record name | 6-(Thiophen-2-yl)-7H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of 2 Amino 6 Thienyl Purine
Precursor Synthesis for the Thienyl Moiety Incorporation
The foundational step in synthesizing 2-amino-6-thienyl-purine is the preparation of a 2-amino-6-halogenopurine. This precursor acts as a versatile intermediate, with the halogen at the C6 position serving as a leaving group for the subsequent introduction of the thienyl group. The choice of halogen (Cl, Br, or I) is critical as it influences the reactivity of the precursor in cross-coupling reactions.
Methodologies for 2-Amino-6-halogenopurine Synthesis
The most common and economically viable starting material for the synthesis of 2-amino-6-halogenopurines is guanine (B1146940). The primary transformation involves the conversion of the C6-hydroxyl group of guanine into a halogen.
Chlorination: The direct chlorination of guanine is a widely used method. This is typically achieved by treating guanine with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). To improve solubility and reactivity, the reaction is often carried out in the presence of a phase-transfer catalyst, such as tetraethylammonium (B1195904) chloride, and a polar inert organic solvent like acetonitrile. researchgate.netnih.gov In many protocols, guanine is first acylated to form a 2,9-diacetylguanine intermediate, which enhances its solubility and facilitates the subsequent chlorination step. scispace.com The acyl groups are then removed by hydrolysis to yield 2-amino-6-chloropurine (B14584). nih.gov
| Starting Material | Reagents | Product | Yield | Ref |
| Guanine | 1. Acetic Anhydride 2. POCl₃, PEG-2000 | 2-Amino-6-chloropurine | 84% | scispace.com |
| Guanine | POCl₃, Tetraethylamine chloride, Acetonitrile | 2-Amino-6-chloropurine | 72.1% | researchgate.net |
| 2,9-Diacetylguanine | POCl₃, Phase Transfer Catalyst | 2-Amino-6-chloropurine | 74.6% | nih.gov |
Bromination and Iodination: 2-Amino-6-bromopurine and 2-amino-6-iodopurine (B107381) are also crucial precursors, often exhibiting higher reactivity in cross-coupling reactions compared to their chloro-analogue. These compounds can be prepared from 2-amino-6-chloropurine via halogen exchange reactions (Finkelstein reaction). scispace.com Alternatively, direct halogenation methods can be employed. For instance, 2-amino-6-chloropurines can be brominated at the C8 position by treatment with bromine in water. researchgate.net The synthesis of 2-amino-6-iodopurine is particularly valuable for Stille couplings, as the carbon-iodine bond is highly reactive towards oxidative addition to palladium(0) catalysts. consensus.app
Considerations in Precursor Functionalization and Regioselectivity
The purine (B94841) ring system features multiple reactive sites, making regioselectivity a paramount consideration during synthesis. The primary positions for functionalization are C2, C6, and C8 on the purine core, as well as the N7 and N9 positions on the imidazole (B134444) ring. researchgate.net
For the synthesis of this compound, the goal is to selectively functionalize the C6 position. When using a dihalogenated purine, such as 2,6-dichloropurine, as a starting material, the inherent reactivity of the different positions dictates the outcome. The C6 position of the purine ring is generally the most electrophilic and thus the most reactive site for nucleophilic substitution and cross-coupling reactions. researchgate.net This preferential reactivity allows for the selective introduction of a substituent at C6 while leaving the C2 position, if halogenated, available for subsequent transformations.
The order of reactivity for halogens in palladium-catalyzed couplings is typically I > Br > OTf >> Cl. wikipedia.org This hierarchy allows for selective cross-coupling reactions on polyhalogenated purines. For example, in a 6-chloro-2-iodopurine (B104377) system, a Suzuki-Miyaura or Stille coupling will preferentially occur at the more reactive C2-iodo position. scispace.com Conversely, in a 2,6-dichloropurine, the coupling will selectively occur at the C6 position. scispace.com This predictable regioselectivity is fundamental to designing efficient synthetic routes to specifically substituted purine derivatives.
Advanced Approaches for Introducing the Thienyl Group at Purine C6
With the 2-amino-6-halogenopurine precursor in hand, the key C-C bond-forming step to introduce the thienyl moiety is performed. Transition-metal-catalyzed cross-coupling reactions are the methods of choice for this transformation, offering high efficiency and functional group tolerance.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura couplings, are powerful tools for forming carbon-carbon bonds between aryl or heteroaryl halides and organometallic reagents. These reactions are central to the synthesis of this compound.
The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by a palladium complex. wikipedia.orgresearchgate.net For the synthesis of this compound, this translates to the reaction of a 2-amino-6-halogenopurine with a thienylstannane reagent, such as tributylstannylthiophene.
Research has demonstrated the successful synthesis of 2-amino-6-(2-thienyl)purine nucleoside derivatives via the 6-substitution of 6-iodopurine (B1310063) nucleosides using tributylstannylthiophene. nih.govntnu.no The use of a 6-iodopurine precursor is advantageous due to the high reactivity of the C-I bond, which facilitates the oxidative addition step in the catalytic cycle. The reaction is typically carried out in an inert solvent like DMF in the presence of a palladium catalyst, such as Pd(PPh₃)₄.
| Purine Substrate | Tin Reagent | Catalyst | Product | Yield | Ref |
| 2-Amino-6-iodopurine nucleoside | Tributylstannylthiophene | Pd(PPh₃)₄ | 2-Amino-6-(2-thienyl)purine nucleoside | 94% | ntnu.no |
A significant advantage of the Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org However, a major drawback is the toxicity of the organotin reagents and byproducts, which can complicate purification.
The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, reacting an organohalide with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. This method is often preferred over the Stille coupling due to the low toxicity and environmental impact of the boron-containing reagents.
The synthesis of 6-thienylpurines can be efficiently achieved by coupling a 2-amino-6-halogenopurine with a thienylboronic acid. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, must be carefully optimized for each specific substrate pair. For the coupling of 6-chloropurines, which are less reactive than their bromo or iodo counterparts, more active catalyst systems are often required.
Studies on the Suzuki-Miyaura coupling of 9-benzyl-6-chloropurine with various aryl- and hetarylboronic acids have established general protocols. scispace.com Anhydrous conditions in solvents like toluene (B28343) are often superior for electron-rich boronic acids, while aqueous solvent systems (e.g., DME/water) are suitable for electron-poor arylboronic acids. scispace.com Common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂, and a base such as Na₂CO₃ or K₂CO₃ is essential for the transmetalation step.
| Halopurine Substrate | Boronic Acid | Catalyst | Base/Solvent | Product | Yield | Ref |
| 9-Benzyl-6-chloropurine | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene-EtOH-H₂O | 9-Benzyl-6-(2-thienyl)purine | 87% | scispace.com |
The regioselectivity of the Suzuki-Miyaura coupling on dihalopurines mirrors that of the Stille coupling, with the C6 position being more reactive than the C2 position for dichloropurines, and the reactivity order of halogens being I > Br > Cl. scispace.com This allows for the selective synthesis of 2-chloro-6-thienylpurines, which can be further functionalized at the C2 position if desired.
Alternative Synthetic Routes and Photochemical Methods
While traditional cross-coupling reactions represent a primary route to this compound and its derivatives, alternative and photochemical methods offer distinct advantages in terms of reaction conditions and substrate scope.
One notable alternative involves a palladium-catalyzed Stille cross-coupling reaction. This method typically utilizes a protected 2-amino-6-iodopurine nucleoside as the starting material, which is then coupled with an organostannane reagent, such as tributylstannylthiophene. This approach has proven effective for the synthesis of 2-amino-6-(2-thienyl)purine nucleoside derivatives. nih.gov The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance. For instance, the coupling of a protected 2-isobutyrylamino-6-iodo-2'-deoxyribonucleoside with tributylstannylthiophene, catalyzed by a palladium complex, affords the desired 2-amino-6-(2-thienyl)purine nucleoside in high yields (94-98%). scispace.com
Photochemical methods provide a metal-free alternative for the synthesis of these compounds. Photoarylation of a protected 2-amino-6-iodopurine nucleoside can be achieved by irradiation in the presence of thiophene (B33073). scispace.com This reaction is typically carried out using UV light and proceeds through a radical mechanism. While this method can be effective, it may sometimes lead to the formation of byproducts, such as the addition of a second thiophene ring to the thienyl moiety. scispace.com
| Method | Starting Material | Reagent | Catalyst/Conditions | Yield | Reference |
| Palladium-Catalyzed Coupling | 2-isobutyrylamino-6-iodo-9-(2-deoxy-3,5-di-O-isobutyryl-β-D-ribofuranosyl)purine | Tributylstannylthiophene | Pd Catalyst | 94% | scispace.com |
| Photochemical Synthesis | 2-isobutyrylamino-6-iodo-9-(2-deoxy-3,5-di-O-isobutyryl-β-D-ribofuranosyl)purine | Thiophene | UV irradiation | 78% | scispace.com |
Nucleoside and Nucleotide Derivatization of this compound
The biological applications of this compound necessitate its conversion into nucleoside and nucleotide analogues, which can then be incorporated into nucleic acid chains.
Stereoselective Glycosylation Reactions for Nucleoside Formation
The stereoselective formation of the glycosidic bond is a critical step in the synthesis of nucleosides. The Vorbrüggen glycosylation is a widely employed method for this transformation. This reaction involves the coupling of a silylated heterocyclic base with an activated sugar derivative, typically a 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, in the presence of a Lewis acid catalyst such as trimethylsilyl (B98337) triflate (TMSOTf). The stereochemistry of the resulting nucleoside is controlled by the participation of the C2'-acyl protecting group on the sugar, which directs the incoming nucleobase to the β-face of the ribose ring, leading to the formation of the desired β-anomer. While direct stereoselective glycosylation of this compound itself is not extensively detailed, the principles of the Vorbrüggen reaction are broadly applicable to substituted purines. wikipedia.org
Phosphoramidite (B1245037) Synthesis for Oligonucleotide Integration
To incorporate this compound nucleosides into synthetic oligonucleotides, they must first be converted into their corresponding phosphoramidite derivatives. twistbioscience.com This process involves several key steps:
Protection of Functional Groups: The exocyclic amino group on the purine base and the hydroxyl groups on the sugar moiety must be protected to prevent unwanted side reactions during oligonucleotide synthesis. The 2-amino group is often protected with an isobutyryl or a phenoxyacetyl group. The 5'-hydroxyl group of the deoxyribose is typically protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of coupling efficiency during solid-phase synthesis. scispace.com
Phosphitylation: The 3'-hydroxyl group of the protected nucleoside is then reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak base such as N,N-diisopropylethylamine (DIPEA). This reaction yields the desired 3'-phosphoramidite.
These phosphoramidites are stable compounds that can be used in automated DNA synthesizers. twistbioscience.com The phosphoramidite method allows for the sequential addition of nucleotide units to a growing oligonucleotide chain with high coupling efficiencies. twistbioscience.com
Chemical Modifications at Other Purine Ring Positions (C2, C8) for Structure-Activity Exploration
Further diversification of the this compound scaffold can be achieved by chemical modifications at the C2 and C8 positions of the purine ring. These modifications are crucial for structure-activity relationship (SAR) studies, allowing for the fine-tuning of the molecule's properties, such as its base-pairing specificity and enzymatic recognition.
Modifications at the C2 position can influence the hydrogen bonding pattern of the purine base. While the parent compound has an amino group at this position, derivatization of this amine or its replacement with other functional groups can alter its interaction with complementary bases.
The C8 position of the purine ring is susceptible to electrophilic substitution and can also be functionalized through lithiation followed by reaction with an electrophile. nih.govrsc.org This allows for the introduction of a wide range of substituents, including halogens, alkyl, and aryl groups. mdpi.comresearchgate.net These modifications can impact the stacking interactions within a DNA duplex and can be used to introduce labels or cross-linking agents.
Purine Ring Opening and Rearrangement Mechanisms for Novel Analog Synthesis
The purine ring system can undergo ring opening and rearrangement reactions under specific conditions, providing pathways to novel heterocyclic scaffolds. One of the most well-known rearrangements in purine chemistry is the Dimroth rearrangement. wikipedia.orgnih.gov This reaction typically occurs in 1-alkylated purines and involves the opening of the pyrimidine (B1678525) ring followed by rotation and re-closure to yield an N6-substituted purine. While the direct application to this compound is not extensively documented, the general mechanism provides a plausible route for isomerization. The reaction is influenced by factors such as pH and the nature of the substituents on the purine ring. nih.gov
Under more forceful conditions, such as treatment with strong nucleophiles, the purine ring can undergo cleavage. For instance, treatment of certain 2,6-disubstituted purines with potassium amide in liquid ammonia (B1221849) has been shown to result in the opening of the pyrimidine ring. This reactivity can be exploited to synthesize novel imidazole and pyrimidine derivatives.
These ring-opening and rearrangement reactions offer synthetic routes to purine analogues with altered ring structures, which can be valuable for exploring novel biological activities.
Biological Activity and Mechanistic Insights Through in Vitro Studies
Investigation of Interactions with Cellular Enzymes and Molecular Targets
The unique structure of 2-amino-6-thienyl-purine, combining a purine (B94841) core with a thienyl moiety, positions it and its analogues as intriguing candidates for interacting with various cellular enzymes and molecular targets. Research has primarily focused on their potential to modulate enzymes involved in DNA repair and nucleotide biosynthesis.
The human MUTYH gene encodes for a crucial DNA glycosylase involved in base excision repair (BER). medlineplus.gov This enzyme's primary function is to prevent G:C to T:A transversion mutations by recognizing and removing adenine (B156593) bases that have been mistakenly incorporated opposite the oxidatively damaged lesion 7,8-dihydro-8-oxoguanine (8-oxoG). medlineplus.govnih.govnih.gov The accumulation of such mutations is associated with an increased risk of colorectal cancer, a condition known as MUTYH-associated polyposis (MAP). nih.gov
Recent studies have highlighted the critical role of the 2-amino group on the purine ring of 8-oxoG for its recognition and repair by the MUTYH enzyme within a cellular context. nih.gov The absence of this specific group was found to completely eliminate cellular repair, even though the enzyme could still process the substrate to a modest degree in vitro. nih.gov This finding suggests that the human MUTYH enzyme heavily relies on detecting the unique positioning of this 2-amino group in the major groove of the DNA to identify the OG:A mispair and initiate repair. nih.gov
This dependency creates a strategic avenue for the development of small-molecule inhibitors. Derivatives of this compound, by possessing the key 2-amino purine scaffold, are structurally suited to interact with the MUTYH enzyme. The sensitivity of MUTYH-mediated repair to molecules that can interfere with the recognition of the 2-amino group of its substrate suggests that these purine derivatives could serve as a foundational structure for potential modulators of its activity. nih.gov
The de novo purine biosynthesis pathway is an essential cellular process for producing the building blocks of DNA and RNA. One of the key enzymes in this pathway is Glycinamide Ribonucleotide Formyltransferase (GARFTase or GART). nih.gov This enzyme is a target for certain anticancer agents, as its inhibition can disrupt DNA synthesis and halt cell proliferation. wikipedia.org
Analogues structurally related to this compound, specifically 6-substituted thieno[2,3-d]pyrimidines, have been identified as potent inhibitors of GART. ebi.ac.ukacs.org These compounds act as antifolates, interfering with the one-carbon metabolism necessary for purine synthesis. acs.org Studies have shown that these thieno[2,3-d]pyrimidine (B153573) derivatives can also dually inhibit another enzyme in the pathway, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). ebi.ac.ukacs.org The inhibitory potential of these compounds underscores their ability to effectively shut down purine production in cancer cells. For example, certain novel 6-substituted thieno[2,3-d]pyrimidine compounds were found to be 17- to 882-fold more potent against GART than previously reported analogues. acs.org
| Compound Class | Enzyme Target(s) | Key Findings | Reference |
|---|---|---|---|
| 6-Substituted Thieno[2,3-d]pyrimidines | GARFTase, AICARFTase | Act as dual inhibitors of de novo purine biosynthesis. Some analogues show significantly increased potency against GARFTase. | ebi.ac.ukacs.org |
| 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates | GARFTase | Identified as potent and selective inhibitors of GARFTase. | nih.govresearchgate.net |
| LY309886 (Thienyl-containing antifolate) | GARFTase | Inhibited purine biosynthesis in a RAW cell line with an EC50 of 90 nM. | clinexprheumatol.orgnih.gov |
Comprehensive Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues
Understanding the relationship between the chemical structure of this compound analogues and their biological activity is crucial for designing more effective and specific enzyme inhibitors. SAR studies have explored how modifications to various parts of the molecule affect its interactions with biological targets.
SAR studies on purine derivatives have consistently shown that modifications to the purine core can dramatically alter biological activity. Early research on 6-mercaptopurine, for instance, found that substituting the mercapto group or adding substituents at other positions on the purine ring generally resulted in a loss of antitumor activity. semanticscholar.org This highlights the sensitivity of biological targets to the specific structure of the purine scaffold.
The influence of subtle changes in electronic properties and steric bulk is also evident in studies of adenosine (B11128) receptor agonists. The introduction of a small methyl group at the N(6)-position of certain 2-pyrazolyl-adenosine analogues caused a substantial increase in binding affinity and selectivity for the A(3)-adenosine receptor. drugbank.com Furthermore, replacing a carboxamide group with various heteroaryl groups led to analogues with high affinity, demonstrating that the electronic nature of substituents significantly influences biological interactions. drugbank.com
| Purine Analogue Class | Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| 6-Mercaptopurine Derivatives | Substitution of mercapto group or on purine ring | General loss of antitumor activity | semanticscholar.org |
| N-(Purin-6-yl)amino acid conjugates | Linker length between purine and second moiety | Specific linker length is critical for cytotoxic activity | nih.gov |
| 2-Pyrazolyl-adenosine Analogues | Addition of N(6)-methyl group | Substantial increase in A(3)-adenosine receptor affinity | drugbank.com |
| 2-Pyrazolyl-adenosine Analogues | Replacement of carboxamide with heteroaryl groups | High affinity and selectivity for A(3)-adenosine receptor | drugbank.com |
Specific modifications to the core purine-like structure and the 6-position thienyl group have been shown to fine-tune the activity and target selectivity of these compounds.
Comparative studies between thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds revealed that while both are effective GART inhibitors, the thieno[2,3-d]pyrimidine core can confer dual inhibitory activity against both GART and AICARFTase. acs.org In contrast, the pyrrolo[2,3-d]pyrimidine antifolates were found to be more exclusive inhibitors of GART. acs.org This demonstrates that changing a single atom in the purine-like ring system (sulfur in the thieno- ring vs. nitrogen in the pyrrolo- ring) can alter the compound's target profile.
The 6-thienyl moiety itself has also been a subject of modification. The design of unnatural bases such as 2-amino-6-(2-thienyl)purine and 2-amino-6-(2-furanyl)purine was undertaken to explore pairing properties within DNA, indicating that the thienyl group can be functionally replaced by other five-membered aromatic rings like furan (B31954). researchgate.net In the context of GART inhibition, side-chains containing either thiophene (B33073) or furan rings attached to a thieno[2,3-d]pyrimidine core were both found to be effective for dual-targeting one-carbon metabolism in cancer cells. ebi.ac.uk These findings suggest a degree of flexibility at the 6-position, allowing for modifications to optimize properties such as enzymatic affinity and cellular uptake.
Mechanistic Elucidation of Cellular Interference Pathways by Related Purine Derivatives
Purine derivatives, including analogues of this compound, can interfere with cellular functions through several interconnected pathways. The primary mechanism observed for many of these compounds is the disruption of nucleotide metabolism.
By inhibiting key enzymes like GART in the de novo purine biosynthesis pathway, these molecules lead to the depletion of the cellular pool of purine nucleotides (adenosine and guanosine). wikipedia.orgyoutube.com These nucleotides are essential for the synthesis of DNA and RNA, and their scarcity can halt cell division and proliferation. wikipedia.org This interference with DNA synthesis can ultimately trigger programmed cell death, or apoptosis.
A secondary consequence of blocking the de novo pathway is that some cells may become more reliant on the purine salvage pathway, which recycles purines from degraded nucleic acids. utsw.edu This shift in metabolic wiring can create a new cellular vulnerability, potentially opening avenues for combination therapies that target both pathways.
Exploration of Mechanisms Beyond Direct Enzymatic Inhibition for Purine Analogues
The cytotoxic effects of purine analogues are often attributed to their ability to act as antimetabolites, interfering with the synthesis of DNA and RNA. wikipedia.orgnih.gov This interference typically occurs through the inhibition of key enzymes involved in purine metabolism or by being incorporated into nucleic acids, leading to chain termination and apoptosis. youtube.comnih.gov However, the mechanisms of action for purine analogues can be multifaceted and extend beyond direct enzymatic inhibition.
One of the primary non-enzymatic mechanisms is the incorporation of the purine analogue into DNA and RNA. nih.gov Once metabolized into their triphosphate forms, these analogues can be utilized by polymerases, leading to the synthesis of fraudulent nucleic acids. The presence of an unnatural base can disrupt the normal structure and function of DNA and RNA, leading to errors in replication and transcription, strand breaks, and ultimately, cell death. nih.gov The incorporation into DNA is often difficult to repair, causing a lasting inhibition of DNA synthesis. nih.gov
Furthermore, purine analogues can induce apoptosis through pathways that are not solely dependent on the inhibition of DNA synthesis. For example, some purine analogues can trigger apoptosis by causing an imbalance in the intracellular nucleotide pools. nih.gov This imbalance can activate stress-response pathways and signaling cascades that converge on the apoptotic machinery. The accumulation of phosphorylated metabolites of some purine analogues can be toxic to cells. nih.gov
In resting lymphocytes, the purine analogue cladribine (B1669150) has been shown to cause single-strand DNA breaks, which induces DNA repair enzymes. This, in turn, can exhaust the intracellular pools of essential molecules like nicotinamide (B372718) adenine dinucleotide (NAD) and adenosine triphosphate (ATP), ultimately leading to apoptotic cell death. youtube.com
Another potential mechanism involves the modulation of cellular signaling pathways. Purine analogues or their metabolites can interact with various proteins, including kinases and other signaling molecules, thereby altering their activity and disrupting normal cellular communication. This can lead to cell cycle arrest, inhibition of cell growth, and induction of apoptosis.
The toxicity of some thiopurines, a class of purine analogues, is not solely due to the inhibition of de novo purine biosynthesis. clinpgx.org Evidence suggests that their incorporation into DNA is a key mechanism of their toxicity. clinpgx.org
Advanced Research Methodologies and Techniques in 2 Amino 6 Thienyl Purine Research
Spectroscopic and Spectrometric Characterization Techniques in Structural Elucidation
The unambiguous determination of the chemical structure of 2-Amino-6-thienyl-purine is fundamental to all research concerning its properties and function. Spectroscopic and spectrometric techniques are the primary tools used for this structural elucidation, providing detailed information about the molecule's atomic composition, connectivity, and spatial arrangement.
Key techniques employed in the characterization of this compound and its nucleoside derivatives include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for determining the precise structure of organic molecules. One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, identify the different chemical environments of hydrogen and carbon atoms within the molecule. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to establish the connectivity between adjacent protons and their spatial proximity, respectively, which is critical for confirming the anomerism of the glycosidic linkage in nucleoside derivatives. nih.gov For the purine (B94841) core and the attached thienyl group, specific chemical shifts and coupling constants provide a unique fingerprint of the compound.
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact molecular weight of this compound, which in turn allows for the calculation of its precise elemental formula. mdpi.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the proposed structure by showing the loss of specific functional groups.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy : FT-IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H stretches of the amino group and the characteristic vibrations of the purine and thiophene (B33073) rings. mdpi.com UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule, which is useful for both qualitative identification and quantitative analysis.
Table 1: Spectroscopic Data for Structural Elucidation of Purine Derivatives
| Technique | Type of Information Provided | Application to this compound |
|---|---|---|
| ¹H-NMR | Chemical environment of hydrogen atoms | Confirms the presence and position of protons on the purine and thienyl rings. |
| ¹³C-NMR | Chemical environment of carbon atoms | Identifies all unique carbon atoms in the molecular skeleton. |
| COSY | H-H coupling correlations | Establishes proton connectivity within the thienyl ring. mdpi.com |
| HR-MS | Exact mass and elemental composition | Confirms the molecular formula (e.g., C₉H₇N₅S). mdpi.com |
| FT-IR | Presence of functional groups | Detects vibrations for N-H (amino group) and C=N/C=C bonds in the rings. mdpi.com |
High-Throughput Screening Assays for Discovery and Evaluation of Purine Derivatives
High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits"—molecules that exhibit a desired biological activity. assaygenie.comassaygenie.com For purine derivatives like this compound, HTS is an essential tool for discovering potential therapeutic applications, such as enzyme inhibition or receptor modulation. assaygenie.comassaygenie.com
The HTS process typically involves:
Assay Development : Creating a robust and automated assay tailored to a specific biological target. These can be biochemical assays (e.g., measuring enzyme activity) or cell-based assays (e.g., measuring cell viability or reporter gene expression). enamine.net
Library Screening : Testing a large collection of compounds, which can include a focused library of purine derivatives, using the developed assay. enamine.net
Hit Identification and Confirmation : Identifying compounds that produce a significant response in the assay and confirming their activity through repeated testing.
A variety of HTS assay formats are applicable to the evaluation of this compound and other purine analogs. The choice of assay depends on the biological target of interest. For example, if screening for kinase inhibitors, a common target for purine derivatives, a fluorescence polarization or luminescence-based assay could be used to measure enzyme activity. enamine.net
Table 2: Common HTS Assay Formats for Screening Purine Derivatives
| Assay Type | Principle | Common Readout | Potential Application for Purine Derivatives |
|---|---|---|---|
| Biochemical Assays | Measures the effect of a compound on a purified biological target (e.g., an enzyme). | Fluorescence, Luminescence, Absorbance enamine.net | Screening for inhibitors of kinases, polymerases, or metabolic enzymes. |
| Cell-Based Assays | Measures the effect of a compound on whole living cells. | Cell Viability, Reporter Gene Activity enamine.net | Assessing cytotoxicity or modulation of specific signaling pathways. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies to detect the presence of a specific substance. | Colorimetric, Fluorometric enamine.net | Quantifying the modulation of protein expression or secretion. |
| Thermal Shift Assay (TSA) | Measures the change in a protein's melting temperature upon ligand binding. | Fluorescence enamine.net | Validating direct binding of a compound to a target protein. |
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and chemical biology. These in silico methods provide deep insights into the properties of molecules like this compound and their interactions with biological targets at an atomic level, complementing experimental data and guiding further research.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org For this compound, MD simulations can model its interaction with a protein target, providing a dynamic view of the binding process. nih.gov These simulations can reveal key information such as the stability of the ligand-protein complex, the specific amino acid residues involved in binding, the role of water molecules, and the conformational changes that may occur upon binding. nih.govfrontiersin.org This detailed understanding of the interaction is crucial for explaining the molecule's mechanism of action and for designing more potent derivatives.
Quantum Mechanical (QM) calculations are used to model the electronic structure of a molecule, providing fundamental insights into its stability, reactivity, and spectroscopic properties. For this compound, QM methods like Density Functional Theory (DFT) can be used to calculate properties such as:
Electron Distribution and Electrostatic Potential : Understanding how charge is distributed across the molecule helps predict how it will interact with a biological target.
Frontier Molecular Orbitals (HOMO/LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, which is a key aspect of its chemical reactivity. mdpi.com
Reaction Mechanisms : QM can be used to model transition states and calculate activation energies for potential metabolic transformations of the compound.
Predicting how tightly a ligand will bind to its target is a central goal of computational drug design. In silico methods are used to estimate the binding affinity of this compound to various proteins.
Molecular Docking : This technique predicts the preferred orientation (pose) of a ligand when bound to a protein's active site. frontiersin.org Docking algorithms then use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., kcal/mol), which helps to rank potential compounds before they are synthesized or tested experimentally. uomustansiriyah.edu.iq
Free Energy Calculations : More computationally intensive methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can provide more accurate predictions of binding free energies by accounting for entropic and solvent effects. These calculations are often performed on the trajectories generated from MD simulations.
Table 3: Overview of Computational Approaches in this compound Research
| Method | Primary Goal | Key Outputs |
|---|---|---|
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-target complex. | Binding stability, key interactions, conformational changes. nih.gov |
| Quantum Mechanics (QM) | Analyze the electronic structure and reactivity of the molecule. | Charge distribution, HOMO-LUMO energies, reaction pathways. mdpi.com |
| Molecular Docking | Predict the binding pose and estimate binding affinity. | Ligand orientation, binding score/energy. uomustansiriyah.edu.iq |
| Free Energy Calculations | Accurately predict the binding free energy (ΔG). | Quantitative prediction of binding affinity. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-amino-6-(N,N-dimethylamino)purine |
| 2-amino-6-(2-furanyl)purine |
| 6-iodopurine (B1310063) |
| tributylstannylthiophene |
| tributylstannylfuran |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-amino-6-thienyl-purine, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis often involves nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(Ph₃)₄) with 6-chloropurine derivatives and thienyl boronic acids under reflux in toluene can introduce the thienyl group . Key factors include catalyst loading (0.05 mmol), reaction time (12–24 h), and base selection (K₂CO₃ for pH control). Purification via column chromatography (EtOAc/hexane) is critical for isolating the product .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Vibrational spectroscopy (FT-IR) and NMR are essential. FT-IR identifies tautomeric forms by analyzing N-H and C=S stretching vibrations (e.g., 1600–1650 cm⁻¹ for purine rings) . ¹H NMR in DMSO-d₆ reveals aromatic proton environments: the thienyl group shows distinct splitting patterns (δ 7.2–7.8 ppm for α/β protons) . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ peaks) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel and gradient elution (e.g., EtOAc/hexane 1:3 to 1:6) is widely used . For polar byproducts, reverse-phase HPLC (C18 column, methanol/water mobile phase) improves separation . Recrystallization in ethanol or acetonitrile can further enhance purity (>95%) .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions for introducing thienyl groups in purine derivatives?
- Methodological Answer : Optimize ligand-catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) to reduce steric hindrance from bulky thienyl groups. Microwave-assisted synthesis (80–100°C, 30 min) improves reaction efficiency . Monitor reaction progress via TLC (silica, UV visualization) and adjust equivalents of boronic acid (1.5–2.0 mmol) to minimize homo-coupling byproducts .
Q. What in vitro models are suitable for evaluating the antiviral activity of this compound derivatives?
- Methodological Answer : Use HBV-transfected cell lines like HB611 or HuH-6 to assess viral replication inhibition. Measure IC₅₀ values via qPCR for HBV DNA quantification and cytotoxicity via MTT assay (CC₅₀ >1000 μM indicates low toxicity) . Compare results with control compounds (e.g., PMEA) to validate potency .
Q. How should discrepancies in reported IC₅₀ values for antiviral activity be addressed methodologically?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration). Validate compound solubility using DMSO stocks (<0.1% final concentration) to avoid solvent interference . Use orthogonal assays (e.g., ELISA for viral antigens) to confirm activity trends and rule out assay-specific artifacts .
Q. What computational methods are recommended for studying the tautomeric behavior of this compound?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G* level to model tautomeric equilibria. Compare calculated vibrational spectra with experimental FT-IR data to identify dominant tautomers . Molecular dynamics simulations (e.g., in explicit solvent) can predict stability under physiological conditions .
Data Contradiction and Validation
Q. How do structural modifications (e.g., arylthio vs. alkylthio substituents) impact the antiviral activity of this compound analogs?
- Methodological Answer : Synthesize analogs with methoxy-substituted arylthio groups (e.g., 4-methoxyphenylthio) and compare IC₅₀ values. Meta-substitution (3-methoxy) often enhances activity due to improved lipophilicity, while ortho-substitution (2-methoxy) may sterically hinder target binding . Use Hansch analysis to correlate substituent electronic parameters (σ, π) with bioactivity .
Q. Why do some studies report low enzymatic incorporation efficiency for this compound in DNA templates?
- Methodological Answer : The specificity of DNA polymerases (e.g., Klenow fragment) for unnatural base pairs (s-y) depends on hydrogen-bonding geometry. Pre-steady-state kinetic assays (e.g., stopped-flow) can quantify incorporation rates. Modify the y-base (pyridin-2-one) to enhance complementary pairing, and use thermal denaturation (Tm) to validate duplex stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
